oxophosphanium CAS No. 57266-50-9](/img/structure/B14632362.png)
[(Cyclohexylamino)(phenyl)methyl](hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylamino)(phenyl)methyloxophosphanium is a complex organic compound characterized by the presence of cyclohexyl, phenyl, and phosphonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylamino)(phenyl)methyloxophosphanium typically involves the reaction of cyclohexylamine with a phenylmethylphosphonium precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then subjected to hydrolysis to introduce the hydroxy group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of (Cyclohexylamino)(phenyl)methyloxophosphanium may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent quality and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylamino)(phenyl)methyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(Cyclohexylamino)(phenyl)methyloxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclohexylamino)(phenyl)methyloxophosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group.
Phenylmethylphosphonium: A phosphonium compound with a phenylmethyl group.
Hydroxyphosphonium: A phosphonium compound with a hydroxy group.
Uniqueness
(Cyclohexylamino)(phenyl)methyloxophosphanium is unique due to its combination of cyclohexyl, phenyl, and phosphonium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
57266-50-9 |
|---|---|
Molecular Formula |
C13H19NO2P+ |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
[(cyclohexylamino)-phenylmethyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C13H18NO2P/c15-17(16)13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/p+1 |
InChI Key |
ORVJTQVORKOPJU-UHFFFAOYSA-O |
Canonical SMILES |
C1CCC(CC1)NC(C2=CC=CC=C2)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
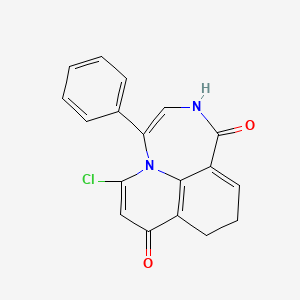
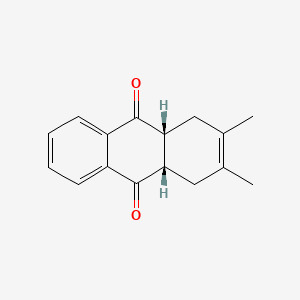
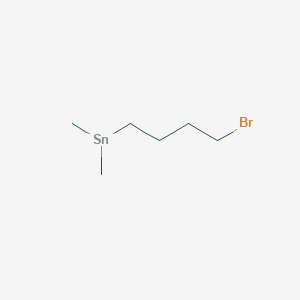
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)

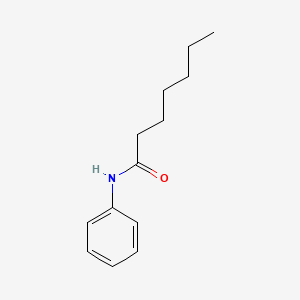
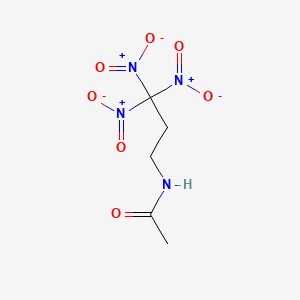
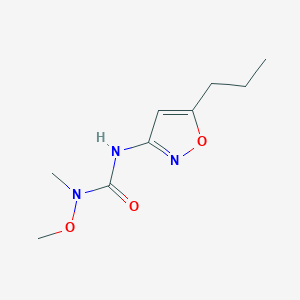
![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
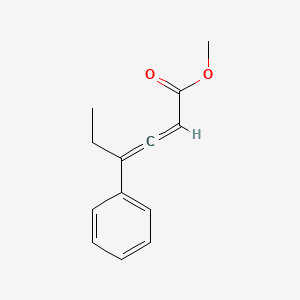
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
